

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Coniine

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## Compound of Interest

Compound Name: (-)-Coniine

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**Abstract:** Coniine, a piperidine alkaloid, is a potent neurotoxin historically infamous as the primary toxic component of poison hemlock (*Conium maculatum*). Its synthesis by Albert Ladenburg in 1886 marked a milestone in organic chemistry as the first total synthesis of an alkaloid. Coniine exists as two enantiomers, with the naturally occurring dextrorotatory form being (S)-(+)-coniine and the levorotatory form being (R)-**(-)-coniine**. This guide provides a detailed examination of the chemical structure, absolute stereochemistry, and physicochemical properties of **(-)-coniine**, along with relevant experimental protocols for its elucidation and synthesis.

## Chemical Structure and Nomenclature

**(-)-Coniine** is a saturated heterocyclic compound featuring a piperidine ring substituted at the C-2 position with an n-propyl group.<sup>[1]</sup> The presence of a chiral center at C-2 gives rise to its stereoisomerism.<sup>[2]</sup>

- Molecular Formula: C<sub>8</sub>H<sub>17</sub>N<sup>[3]</sup>
- IUPAC Name: (2R)-2-propylpiperidine
- CAS Number: 5985-99-9
- Molecular Weight: 127.23 g/mol <sup>[4]</sup>

The structure consists of a secondary amine within the piperidine ring, making it a basic compound capable of forming crystalline salts.<sup>[5]</sup>

## Stereochemistry and Optical Activity

The absolute configuration of the stereocenter at the C-2 position determines the biological activity and toxicity of coniine. The two enantiomers are:

- **(R)-(-)-Coniine:** The levorotatory enantiomer.
- **(S)-(+)-Coniine:** The dextrorotatory enantiomer.

While natural coniine from *Conium maculatum* can be a mixture of both enantiomers, the (R)-(-)-enantiomer is generally the more biologically active and toxic of the two.<sup>[5]</sup> The stereochemistry plays a critical role in its interaction with nicotinic acetylcholine receptors (nAChRs), the primary target of its neurotoxic action.

## Physicochemical and Spectroscopic Properties

The quantitative properties of coniine are summarized in the tables below.

Table 1: General Physicochemical Properties of Coniine

Property	Value	Reference(s)
Appearance	Colorless liquid	<sup>[5]</sup>
Odor	Mousy, unpleasant	<sup>[5]</sup>
Boiling Point	166–167 °C	<sup>[3]</sup>
Melting Point	-2 °C	<sup>[5]</sup>

| Solubility | Soluble in alcohol, ether; 1 mL dissolves in 90 mL water. |<sup>[5]</sup> |

Table 2: Optical Rotation of Coniine Enantiomers and Salts

Compound	Specific Rotation [α] <sub>D</sub>	Conditions	Reference(s)
(R)-(-)-Coniine	-7.9°	c = 0.5, CHCl <sub>3</sub>	[5]
(S)-(+)-Coniine	+8.4°	c = 4.0, CHCl <sub>3</sub>	[5]
(R)-(-)-Coniine HCl	-5.2°	c = 0.5, Methanol	[5]

| (S)-(+)-Coniine HCl | +4.6° | c = 0.5, Methanol |[5] |

Table 3: <sup>13</sup>C NMR Chemical Shifts for Coniine Solvent: CDCl<sub>3</sub>. Reference: J. Org. Chem., 68, 1919 (2003).

Carbon Atom	Chemical Shift (δ, ppm)
C-2	57.0
C-3	30.2
C-4	25.0
C-5	25.9
C-6	47.1
C-1' (Propyl)	36.5
C-2' (Propyl)	20.0

| C-3' (Propyl) | 14.1 |

## Toxicity

The toxicity of coniine is stereoselective, with the (R)-(-) enantiomer exhibiting greater potency. Death is typically caused by respiratory paralysis resulting from the blockade of neuromuscular junctions.[5]

Table 4: Acute Toxicity of Coniine Enantiomers in Mice

Isomer	LD <sub>50</sub> (mg/kg)	Reference(s)
(R)-(-)-Coniine	7.0	[6]
(±)-Coniine (Racemic)	7.7	[6]

| (S)-(+)-Coniine | 12.1 [[6]] |

## Structural Elucidation and Synthesis

The determination of coniine's structure was a landmark achievement in natural product chemistry.

The structure was deduced through a series of chemical degradation reactions performed by August Wilhelm von Hofmann.

- Dehydrogenation: Distillation of coniine with zinc dust removed six hydrogen atoms, converting the piperidine ring into a pyridine ring and forming a new compound named 'conyrine'.
- Oxidation: Oxidation of conyrine with potassium permanganate (KMnO<sub>4</sub>) cleaved the side chain, yielding pyridine-2-carboxylic acid (α-picolinic acid). This established that coniine is a piperidine derivative with a side chain at the C-2 position.
- Side Chain Determination: Heating coniine with hydriodic acid (HI) at 300°C resulted in the formation of n-octane, not iso-octane. This confirmed the side chain was an unbranched n-propyl group.

This logical workflow established the structure of coniine as 2-n-propylpiperidine.

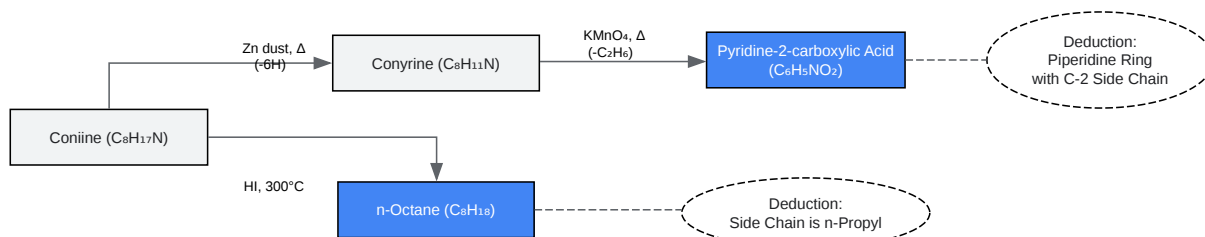


Diagram 1: Classical Structural Elucidation of Coniine

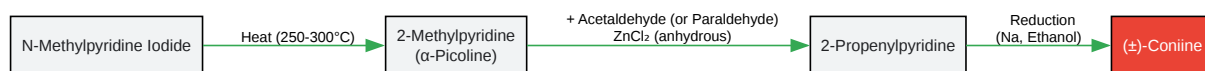


Diagram 2: Ladenburg's Synthesis of (±)-Coniine (1886)

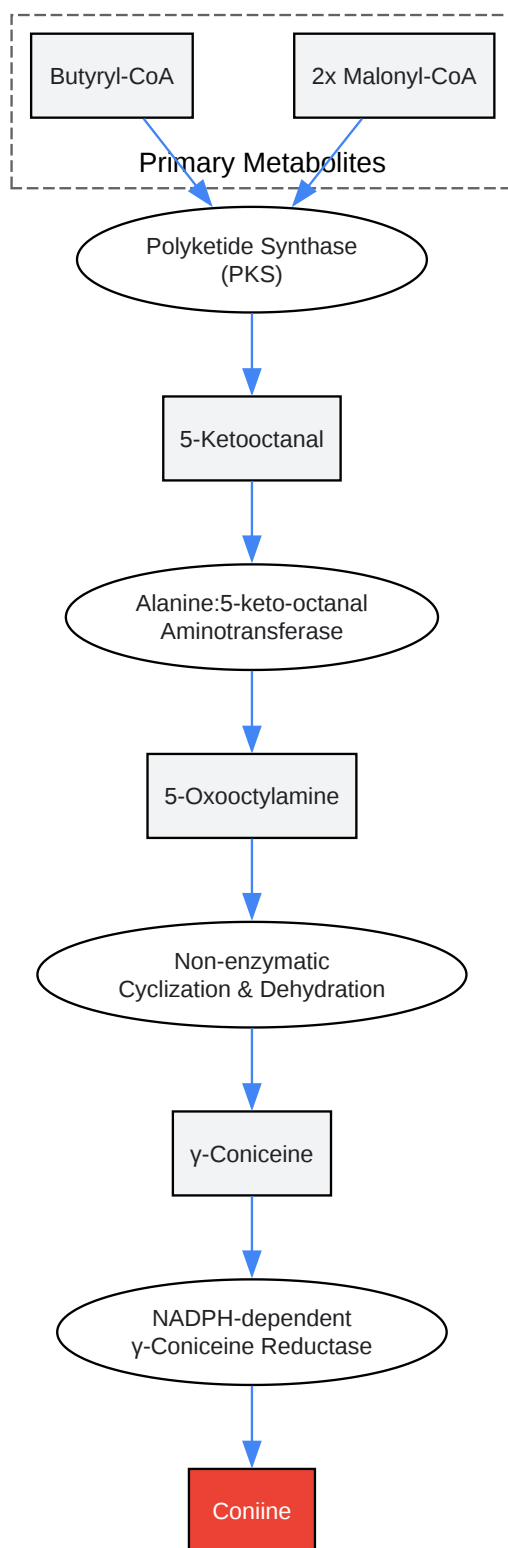


Diagram 3: Biosynthetic Pathway of Coniine

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Coniine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195747#chemical-structure-and-stereochemistry-of-coniine]

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